molecular formula C10H8O3S.H3N<br>C10H11NO3S B13834394 Ammonium naphthalene-2-sulphonate CAS No. 37087-01-7

Ammonium naphthalene-2-sulphonate

Cat. No.: B13834394
CAS No.: 37087-01-7
M. Wt: 225.27 g/mol
InChI Key: ICZCGYVEJDDKLM-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid ammonium salt is an organic compound that belongs to the class of naphthalene sulfonates. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, where a sulfonic acid group is attached to the second position of the naphthalene ring. This compound is commonly used in various industrial applications due to its solubility in water and its ability to form stable salts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-naphthalenesulfonic acid ammonium salt typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfuric acid to produce 2-naphthalenesulfonic acid. This reaction is carried out under controlled conditions, with the temperature maintained between 120°C and 180°C . The resulting 2-naphthalenesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of 2-naphthalenesulfonic acid ammonium salt follows a similar process but on a larger scale. The sulfonation reaction is conducted in large reactors, and the neutralization step is carefully controlled to ensure high yield and purity of the final product . The use of anhydrous sodium sulfate and compressed nitrogen gas helps in achieving efficient sulfonation and neutralization .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-naphthalenesulfonic acid ammonium salt involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and alter their conformation, thereby affecting their function . The sulfonic acid group enhances its solubility and allows it to participate in various biochemical reactions. The compound’s fluorescence properties make it useful for studying molecular interactions and dynamics .

Comparison with Similar Compounds

2-Naphthalenesulfonic acid ammonium salt can be compared with other similar compounds, such as:

The uniqueness of 2-naphthalenesulfonic acid ammonium salt lies in its specific substitution pattern and its ability to form stable ammonium salts, making it versatile for various applications.

Properties

CAS No.

37087-01-7

Molecular Formula

C10H8O3S.H3N
C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

azane;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H3

InChI Key

ICZCGYVEJDDKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.N

Origin of Product

United States

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